Chemical structure and physical properties of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
Chemical structure and physical properties of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine is a synthetically modified pyrimidine nucleoside that holds significant potential as a building block in the development of novel therapeutic oligonucleotides and antiviral agents. Its unique chemical structure, combining a 3'-deoxy modification with a sterically demanding 2'-O-tert-butyldimethylsilyl (TBDMS) protecting group and a 5-methyluracil base, offers a compelling platform for a variety of applications in medicinal chemistry and molecular biology.
This technical guide provides a comprehensive overview of the chemical structure, physical properties, synthesis, and potential applications of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine, grounded in established principles of nucleoside chemistry and supported by authoritative references.
Chemical Structure and Physicochemical Properties
The foundational characteristics of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine are summarized below. This molecule is a derivative of the naturally occurring nucleoside thymidine (5-methyluridine in its deoxy form), with key modifications at the 2' and 3' positions of the ribose sugar.
Table 1: Physicochemical Properties of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine
| Property | Value | Source |
| CAS Number | 1622941-62-1 | [1] |
| Molecular Formula | C16H28N2O5Si | [1] |
| Molecular Weight | 356.49 g/mol | [1] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds[2] |
| Solubility | Expected to be soluble in organic solvents like Dichloromethane, DMSO, and Methanol | Inferred from similar compounds[2] |
| Melting Point | Not available in the searched literature. |
The structure of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine is depicted in the following diagram:
Caption: Chemical structure of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine.
Synthesis of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine: A Proposed Experimental Protocol
The overall synthetic strategy involves:
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Protection of the 5'-hydroxyl group of 5-methyluridine.
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Selective silylation of the 2'-hydroxyl group.
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Deoxygenation of the 3'-hydroxyl group.
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Deprotection of the 5'-hydroxyl group.
Caption: Proposed synthetic workflow for 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine.
Step 1: 5'-O-Tritylation of 5-Methyluridine
Rationale: The primary 5'-hydroxyl group is the most reactive hydroxyl group in the ribose sugar. Protecting it with a bulky trityl group prevents its participation in subsequent reactions and allows for selective modification of the secondary 2'- and 3'-hydroxyls.
Protocol:
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Dissolve 5-methyluridine in anhydrous pyridine.
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Add trityl chloride (TrCl) in a slight molar excess.
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Stir the reaction at room temperature until thin-layer chromatography (TLC) indicates the consumption of the starting material.
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Quench the reaction with methanol and remove the solvent under reduced pressure.
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Purify the resulting 5'-O-trityl-5-methyluridine by silica gel column chromatography.
Step 2: Selective 2'-O-Silylation
Rationale: The tert-butyldimethylsilyl (TBDMS) group is a robust protecting group for hydroxyls. Selective protection of the 2'-hydroxyl is a critical step and can be achieved under specific conditions.
Protocol:
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Dissolve the 5'-O-trityl-5-methyluridine in anhydrous pyridine.
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Add tert-butyldimethylsilyl chloride (TBDMS-Cl) and a catalytic amount of a silylation catalyst such as silver nitrate or imidazole.
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Stir the reaction at room temperature, monitoring by TLC.
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Upon completion, quench the reaction and purify the product, 2'-O-TBDMS-5'-O-trityl-5-methyluridine, by column chromatography.
Step 3: 3'-Deoxygenation
Rationale: The removal of the 3'-hydroxyl group is a key modification that imparts chain-terminating properties to the nucleoside. A common and effective method for this transformation is the Barton-McCombie deoxygenation.
Protocol:
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Convert the 3'-hydroxyl group of 2'-O-TBDMS-5'-O-trityl-5-methyluridine to a thiocarbonyl derivative, for example, by reacting it with phenyl chlorothionoformate in the presence of a base like 4-dimethylaminopyridine (DMAP).
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In a separate flask, prepare a solution of a radical initiator, such as azobisisobutyronitrile (AIBN), and a reducing agent, typically tributyltin hydride (Bu3SnH), in an anhydrous, deoxygenated solvent like toluene.
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Add the solution from step 2 dropwise to a refluxing solution of the thiocarbonyl derivative from step 1.
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Monitor the reaction by TLC. Upon completion, cool the reaction and remove the solvent.
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Purify the crude product to obtain 3'-deoxy-2'-O-TBDMS-5'-O-trityl-5-methyluridine.
Step 4: 5'-Detritylation
Rationale: The final step is the removal of the 5'-trityl protecting group to yield the target compound. The acid-labile nature of the trityl group allows for its selective removal under mild acidic conditions.
Protocol:
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Dissolve the 3'-deoxy-2'-O-TBDMS-5'-O-trityl-5-methyluridine in a suitable solvent, such as dichloromethane.
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Add a mild acid, for example, a solution of dichloroacetic acid in dichloromethane, dropwise at 0°C.
-
Monitor the reaction by TLC.
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Once the reaction is complete, quench with a weak base (e.g., saturated sodium bicarbonate solution).
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Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure.
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Purify the final product, 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine, by silica gel chromatography.
Characterization
The identity and purity of the synthesized 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine would be confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR would be used to confirm the presence of the TBDMS group, the absence of the 3'-hydroxyl proton, and the integrity of the nucleobase and sugar moieties.
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Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be employed to confirm the exact molecular weight and elemental composition of the compound.
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Thin-Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC): These techniques would be used to assess the purity of the final product and intermediates throughout the synthesis.
Applications in Research and Drug Development
The unique structural features of 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine make it a valuable intermediate for several applications:
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Antiviral Drug Development: 3'-deoxynucleosides are a well-established class of antiviral agents.[] By mimicking natural nucleosides, they can be incorporated into growing viral DNA or RNA chains by viral polymerases. The absence of a 3'-hydroxyl group prevents further chain elongation, thus terminating viral replication.[] This compound could serve as a precursor for the synthesis of novel antiviral candidates.
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Anticancer Therapeutics: Similar to their antiviral mechanism, 3'-deoxynucleosides can also act as chain terminators in rapidly dividing cancer cells, leading to cytotoxic effects.[4] The 5-methyluridine base is analogous to thymidine, a key component of DNA.
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Oligonucleotide Synthesis: The 2'-O-TBDMS group is a widely used protecting group in the synthesis of RNA oligonucleotides. While this molecule is a 3'-deoxynucleoside, its protected 2'-hydroxyl allows for its potential use in the synthesis of modified DNA or RNA strands where a specific 2'-protected, 3'-deoxy unit is desired.
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Modulation of Immune Response and Stability in mRNA Therapeutics: The 5-methyluridine modification, when incorporated into mRNA, has been shown to reduce the innate immune response and increase the stability and translational capacity of the mRNA.[5][6] This makes it a critical component in the development of mRNA vaccines and therapeutics. 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine could be a building block for the synthesis of oligonucleotides containing this beneficial modification at specific locations.
Safety and Handling
A specific Safety Data Sheet (SDS) for 2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine is not publicly available. However, based on its chemical nature as a modified nucleoside and the reagents used in its synthesis, the following general laboratory safety precautions should be observed:
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, especially when working with volatile solvents.
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Avoid Inhalation, Ingestion, and Skin Contact: As with any research chemical with unknown toxicological properties, direct contact should be avoided.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.
Conclusion
2'-O-tert-Butyldimethylsilyl-3'-deoxy-5-methyluridine represents a specialized and valuable chemical entity for researchers and scientists in the fields of medicinal chemistry and drug development. Its synthesis, while requiring a multi-step approach with careful control of protecting group chemistry, is achievable through established methodologies. The combination of a chain-terminating 3'-deoxy modification and an immunomodulatory and stabilizing 5-methyluracil base positions this molecule as a key intermediate for the creation of next-generation therapeutic agents. Further research into the biological activity of oligonucleotides and nucleoside analogs derived from this compound is warranted to fully explore its therapeutic potential.
References
-
Huyke, C., et al. (2024). Self-amplifying RNAs generated with the modified nucleotides 5-methylcytidine and 5-methyluridine mediate strong expression and immunogenicity in vivo. NAR Molecular Medicine, Oxford Academic. [Link]
-
Velázquez, S., et al. (1990). Synthesis and antiviral activity of 3'-C-cyano-3'-deoxynucleosides. PubMed. [Link]
-
Yamamoto, T., et al. (2019). Synthesis of the Methyl Analog of 2′-O,4′-C-Ethylene-Bridged 5-Methyluridine via Intramolecular Radical Cyclization and Properties of Modified Oligonucleotides. ACS Publications. [Link]
-
Cheméo. Chemical Properties of 2'-Deoxyuridine, 3',5'-bis(O-TBDMSi). [Link]
-
Chu, C. K., et al. (1990). Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine. PubMed. [Link]
-
Westover, J. S., et al. (2024). Development of 3′-Deoxy-3′,4′-didehydro-nucleoside Prodrug Inhibitors of West Nile and Zika Viruses. ACS Medicinal Chemistry Letters. [Link]
-
Kumar, A., et al. (2017). Post-synthetic modification of oligonucleotides containing 5-mono- and 5-di-fluoromethyluridines. ResearchGate. [Link]
- U.S. Patent No. 5,962,675. (1999). Chemical syntheses of 2'-O-methoxy purine nucleosides.
-
Dai, Q., et al. (2012). Syntheses of Two 5-Hydroxymethyl-2′-DeoxyCytidine Phosphoramidites with TBDMS as the 5-hydroxyl protecting group and Their Incorporation into DNA. PMC. [Link]
-
Lv, H., et al. (2023). m5U-SVM: identification of RNA 5-methyluridine modification sites based on multi-view features of physicochemical features and distributed representation. PMC. [Link]
-
Schlegel, M. K., et al. (2008). Convenient Syntheses of 3′-Amino-2′,3′-dideoxynucleosides, Their 5′-Monophosphates, and 3′-Aminoterminal Oligodeoxynucleotide Primers. The Journal of Organic Chemistry, ACS Publications. [Link]
-
NextSDS. 2'-O-(TERT-BUTYLDIMETHYLSILYL)-3'-DEOXY-5'-O-TRITYLURIDINE. [Link]
-
Beilstein Journal of Organic Chemistry. (2011). Synthesis, reactivity and biological activity of 5-alkoxymethyluracil analogues. [Link]
-
Hcbiochem. 2'-O-(tert-Butyldimethylsilyl)-3'-deoxy-5'-O-trityluridine. [Link]
-
ResearchGate. Synthesis of 5-methyl-2′-deoxycytidine and derivatives via 5-iodo-2′-deoxyuridine. [Link]
-
Chemical Communications (RSC Publishing). Synthesis of activated 3′-amino-3′-deoxy-2-thio-thymidine, a superior substrate for the nonenzymatic copying of nucleic acid templates. [Link]
Sources
- 1. Sapphire Bioscience [sapphirebioscience.com]
- 2. 2’-O-(tert-Butyldimethylsilyl)-3’-deoxy-5’-O-trityluridine_上海惠诚生物 生物试剂,标准品,仪器设备,耗材,一站式服务 [e-biochem.com]
- 4. Synthesis and anticancer activity of various 3'-deoxy pyrimidine nucleoside analogues and crystal structure of 1-(3-deoxy-beta-D-threo-pentofuranosyl)cytosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. academic.oup.com [academic.oup.com]
